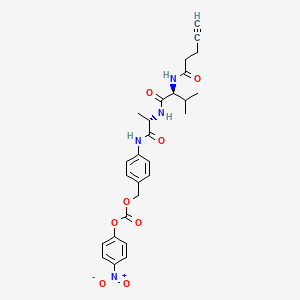

Azido-PEG(4)-Val-Cit-PAB-PNP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

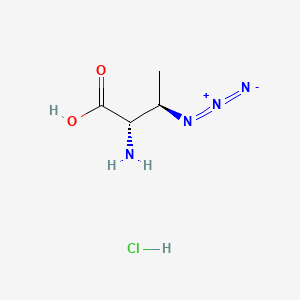

Azido-PEG(4)-Val-Cit-PAB-PNP likely contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Azido-PEG(4)-Val-Cit-PAB-PNP likely shares similar properties with Azido-PEG4-Amine, which is a liquid at 20°C and should be stored under inert gas at -20°C . It is also light sensitive, moisture sensitive, and heat sensitive .Applications De Recherche Scientifique

Drug Development: Enhancing Solubility and Stability

Azido-PEG(4)-Val-Cit-PAB-PNP: is utilized in drug development to enhance the solubility and stability of hydrophobic drugs. The PEGylation process, which involves attaching polyethylene glycol (PEG) chains to molecules, can significantly improve a drug’s pharmacokinetics by increasing its solubility in aqueous solutions and protecting it from enzymatic degradation .

Targeted Drug Delivery: Improving Efficacy

This compound is instrumental in targeted drug delivery systems. By attaching to specific drugs, it allows for the precise delivery of therapeutics to targeted cells or tissues. This is particularly beneficial in cancer therapy, where it can help to minimize the side effects of chemotherapy by ensuring that drugs are delivered directly to tumor cells .

Bioconjugation: Click Chemistry Applications

The azide functionality of Azido-PEG(4)-Val-Cit-PAB-PNP makes it suitable for “click” chemistry, a class of biocompatible reactions that are used to join molecules together quickly and reliably. This is widely used in bioconjugation to attach drugs, fluorescent labels, or other molecules to specific biomolecules or surfaces .

Nanotechnology: Nanoparticle Functionalization

In nanotechnology, Azido-PEG(4)-Val-Cit-PAB-PNP can be used to functionalize the surface of nanoparticles. This process enhances the biocompatibility and circulation time of nanoparticles in the bloodstream, making them more effective for diagnostic and therapeutic applications .

Proteomics: Protein Modification

The compound is also used in proteomics for protein modification. It can be used to modify proteins with azide groups, which can then be targeted with probes or drugs using click chemistry. This allows for the study of protein function and interaction in a controlled manner .

Gene Therapy: Vector Shielding

Azido-PEG(4)-Val-Cit-PAB-PNP: plays a role in gene therapy by providing a shielding effect to vectors. PEGylation helps to protect viral or non-viral vectors from the host’s immune system, thereby increasing the efficiency of gene delivery to target cells .

Diagnostic Imaging: Contrast Agent Enhancement

In diagnostic imaging, this compound is used to enhance the properties of contrast agents. By attaching PEG chains to contrast agents, their blood circulation time is increased, which improves imaging quality and diagnostic accuracy .

Immunology: Immune System Evasion

Finally, in the field of immunology, Azido-PEG(4)-Val-Cit-PAB-PNP is used to evade the immune system. PEGylated compounds can escape detection by the immune system, allowing for the delivery of therapeutic agents without eliciting an immune response .

Safety and Hazards

Mécanisme D'action

Target of Action

Azido-PEG(4)-Val-Cit-PAB-PNP is a complex compound that is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins or enzymes that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

The compound contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . These reactions allow the compound to bind to its target proteins and mediate their degradation .

Biochemical Pathways

The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By binding to target proteins, the compound can trigger their ubiquitination and subsequent degradation by the proteasome . This can affect various downstream effects depending on the specific function of the degraded protein.

Pharmacokinetics

The pharmacokinetics of Azido-PEG(4)-Val-Cit-PAB-PNP are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and improve its bioavailability .

Result of Action

The action of Azido-PEG(4)-Val-Cit-PAB-PNP results in the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein. For instance, the degradation of a protein involved in cell proliferation could potentially inhibit the growth of cancer cells .

Action Environment

The action of Azido-PEG(4)-Val-Cit-PAB-PNP can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound and its reactions . Additionally, the presence of other molecules that can react with the azide group or the carboxylic acid group can influence the compound’s efficacy .

Propriétés

IUPAC Name |

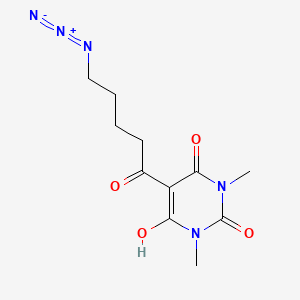

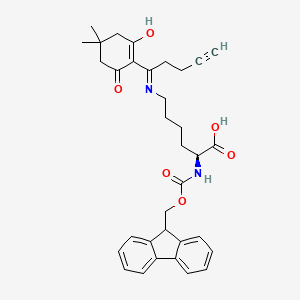

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51N9O13/c1-25(2)32(43-31(46)13-16-53-18-20-55-22-23-56-21-19-54-17-15-40-44-38)34(48)42-30(4-3-14-39-35(37)49)33(47)41-27-7-5-26(6-8-27)24-57-36(50)58-29-11-9-28(10-12-29)45(51)52/h5-12,25,30,32H,3-4,13-24H2,1-2H3,(H,41,47)(H,42,48)(H,43,46)(H3,37,39,49)/t30-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEHAPNROVDNMD-CDZUIXILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51N9O13 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.